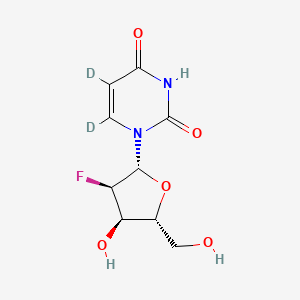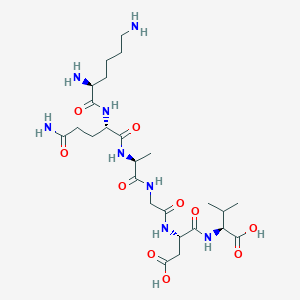
H-Lys-Gln-Ala-Gly-Asp-Val-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-Gln-Ala-Gly-Asp-Val-OH is a peptide composed of six amino acids: lysine, glutamine, alanine, glycine, aspartic acid, and valine. This peptide sequence is derived from the carboxyl-terminal end of the fibrinogen γ-chain. It is known for its role as a cell adhesion peptide, mediating cell adhesion through the α2bβ3 integrin. This peptide is particularly effective as an adhesion ligand for smooth muscle cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys-Gln-Ala-Gly-Asp-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.
化学反応の分析
Types of Reactions: H-Lys-Gln-Ala-Gly-Asp-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products: The major products of these reactions are typically modified peptides with altered properties, such as increased stability or altered biological activity.
科学的研究の応用
H-Lys-Gln-Ala-Gly-Asp-Val-OH has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in tissue engineering and regenerative medicine, particularly in promoting smooth muscle cell adhesion and growth.
Industry: Utilized in the development of biomaterials and coatings that enhance cell adhesion and compatibility.
作用機序
The mechanism of action of H-Lys-Gln-Ala-Gly-Asp-Val-OH involves its interaction with the α2bβ3 integrin on the surface of cells. This interaction mediates cell adhesion, promoting the attachment and growth of cells, particularly smooth muscle cells. The peptide’s ability to enhance cell adhesion is crucial for its applications in tissue engineering and regenerative medicine .
類似化合物との比較
H-Gly-Arg-Gly-Asp-Ser-OH: Another cell adhesion peptide derived from fibronectin, mediating adhesion through integrins.
H-Ala-Gly-Asp-Val-OH: A shorter peptide with similar adhesion properties but less specificity.
Uniqueness: H-Lys-Gln-Ala-Gly-Asp-Val-OH is unique due to its specific sequence derived from the fibrinogen γ-chain, providing high specificity and potency in mediating cell adhesion through the α2bβ3 integrin. This makes it particularly effective in applications requiring strong and specific cell adhesion, such as in the development of biomaterials for tissue engineering .
特性
分子式 |
C25H44N8O10 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43)/t13-,14-,15-,16-,20-/m0/s1 |
InChIキー |
AFAFFVKJJYBBTC-YPTDYUDTSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


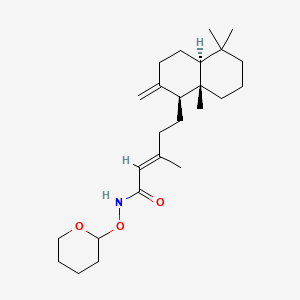
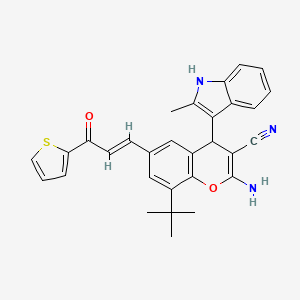
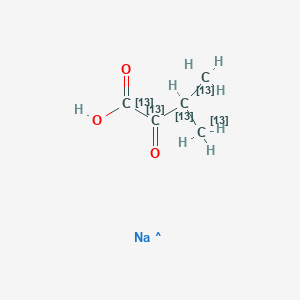
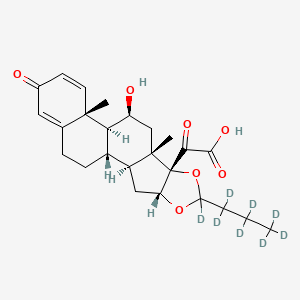
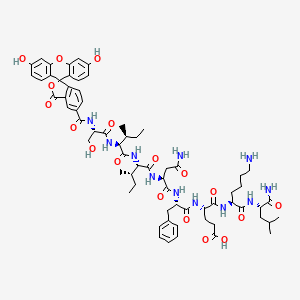
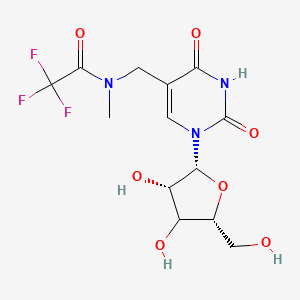
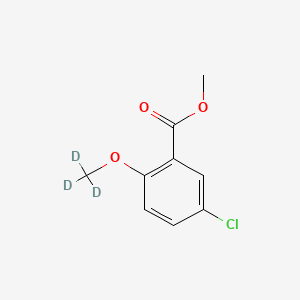
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
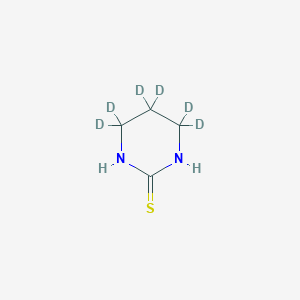
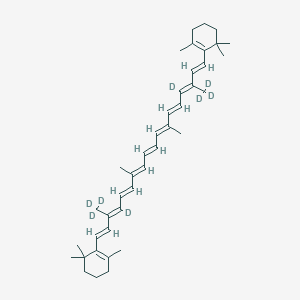

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
